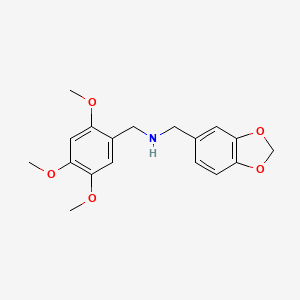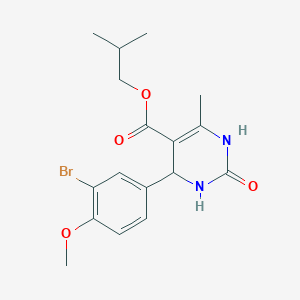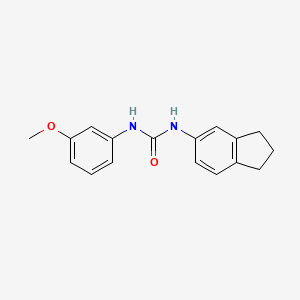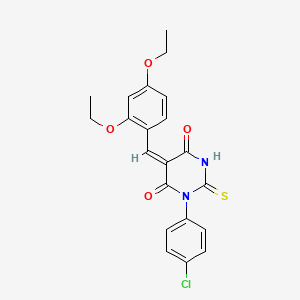![molecular formula C21H19N3O3 B5125784 2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5125784.png)
2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione, also known as DPI, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of protein kinase C (PKC), a family of serine/threonine kinases that play important roles in various cellular processes, including cell growth, differentiation, and apoptosis.
作用机制
2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione inhibits PKC by binding to the ATP-binding site of the enzyme. It is a competitive inhibitor that prevents the phosphorylation of PKC substrates by ATP. This compound has been shown to inhibit the activity of all PKC isoforms, with the exception of PKCε. The selectivity of this compound for PKC depends on the concentration used and the experimental conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also inhibits the production of reactive oxygen species and pro-inflammatory cytokines, and protects against oxidative stress-induced cell damage. In addition, this compound has been shown to modulate synaptic plasticity, learning, and memory by regulating the activity of PKC.
实验室实验的优点和局限性
One advantage of using 2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its high potency and selectivity for PKC. This compound has been shown to be more potent than other PKC inhibitors, such as bisindolylmaleimide and staurosporine. Another advantage of this compound is its low toxicity and good solubility in aqueous and organic solvents. However, one limitation of this compound is its poor stability in aqueous solutions, which can lead to degradation and loss of activity over time.
未来方向
There are several future directions for the use of 2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione in scientific research. One direction is to investigate the role of PKC in cancer stem cells and the development of drug resistance. Another direction is to explore the therapeutic potential of this compound in neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. In addition, this compound can be used as a tool to study the signaling pathways involved in inflammation, autoimmune diseases, and metabolic disorders.
合成方法
2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione can be synthesized using a multistep procedure involving the condensation of 3-phenyl-5-amino-1,2,4-oxadiazole with 5-bromo-1-pentene to form the key intermediate, which is then reacted with phthalic anhydride in the presence of a base to produce this compound. The purity and yield of this compound can be improved by recrystallization and column chromatography.
科学研究应用
2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione has been widely used in scientific research to investigate the role of PKC in various biological processes. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been used to study the role of PKC in synaptic plasticity, learning, and memory. In addition, this compound has been used as a tool to investigate the signaling pathways involved in inflammation, oxidative stress, and neurodegenerative diseases.
属性
IUPAC Name |
2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-20-16-11-6-7-12-17(16)21(26)24(20)14-8-2-5-13-18-22-19(23-27-18)15-9-3-1-4-10-15/h1,3-4,6-7,9-12H,2,5,8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITLEAROQNPIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCCCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-6-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5125704.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5125716.png)
![ethyl 5-acetyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5125720.png)

![N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5125728.png)





![1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5125783.png)
![6-bromo-2-{[4-(3-fluorobenzoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5125790.png)

![4-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5125808.png)